Technical Guide: Synthesis and Characterization of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Technical Guide: Synthesis and Characterization of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines a robust synthetic protocol and expected characterization data based on established methodologies for structurally analogous compounds. The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key pharmacophore found in various biologically active molecules, exhibiting potential analgesic, antihypoxic, antimicrobial, and anticancer properties.[1][2][3] This guide serves as a foundational resource for researchers interested in the synthesis and exploration of this compound for potential therapeutic applications.
Synthesis
The synthesis of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through a one-pot condensation reaction between 3,4-dimethylaniline and itaconic acid. This method is a common and effective way to produce various 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][2]
Proposed Synthetic Pathway
The reaction proceeds via a Michael addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.
Caption: Proposed synthesis of the target compound.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of similar compounds.[1][2][4]
Materials:
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3,4-Dimethylaniline
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Itaconic acid
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Water or a high-boiling point solvent (e.g., acetic acid)[1]
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Hydrochloric acid (for workup)
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Sodium carbonate solution (for workup)
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Standard laboratory glassware and heating apparatus
Procedure:
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In a round-bottom flask, combine equimolar amounts of 3,4-dimethylaniline and itaconic acid.
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The reaction can be performed solvent-free by heating the mixture to 140–165 °C.[1] Alternatively, a high-boiling solvent such as water or acetic acid can be used, and the mixture is refluxed for several hours.[2][4]
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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If performed solvent-free, dissolve the resulting solid in a suitable solvent.
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Acidify the mixture with hydrochloric acid to precipitate the product.
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Filter the crude product, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Characterization
The structure of the synthesized compound should be confirmed using a combination of spectroscopic methods. The expected data presented below are based on the known spectral characteristics of the 5-oxopyrrolidine-3-carboxylic acid core and substituted aromatic rings.[4][5][6]
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrolidinone ring protons (COCH₂, CH, and NCH₂) are expected in the range of 2.5-4.0 ppm.[5][6] A broad singlet for the carboxylic acid proton should appear downfield (>10 ppm).[5] Aromatic protons of the 3,4-dimethylphenyl group will be observed in the aromatic region (around 7.0-7.5 ppm), and two singlets for the two methyl groups will be present in the aliphatic region (around 2.2-2.4 ppm). |
| ¹³C NMR | Carbonyl carbons of the lactam and carboxylic acid are expected to resonate at approximately 172 ppm and 174 ppm, respectively.[6] The aliphatic carbons of the pyrrolidinone ring should appear between 33-51 ppm.[6] Aromatic carbons will be observed in the typical range of 115-140 ppm, and the methyl carbons will be seen around 20 ppm. |
| IR (KBr) | A broad absorption band for the O-H stretch of the carboxylic acid is expected around 3300-2500 cm⁻¹. Two distinct carbonyl stretching bands for the lactam and carboxylic acid should be visible around 1700 cm⁻¹ and 1650 cm⁻¹, respectively.[6] |
| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of the compound (C₁₃H₁₅NO₃, MW: 233.26 g/mol ) should be observed. |
Characterization Workflow
The following workflow outlines the steps for the comprehensive characterization of the synthesized compound.
Caption: Workflow for compound characterization.
Potential Biological Significance
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to possess a range of biological activities.[1] Compounds with an aromatic substituent at the 1-position have shown notable analgesic effects.[1] Furthermore, various derivatives have been investigated for their antimicrobial and anticancer properties.[2][3] The introduction of the 3,4-dimethylphenyl group may modulate the biological activity of the parent scaffold, making 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid a compound of interest for further pharmacological evaluation.
Potential Signaling Pathways for Investigation
Given the reported anticancer and anti-inflammatory activities of similar compounds, initial biological screening could focus on pathways related to cell proliferation and inflammation.
Caption: Potential biological pathways for investigation.
This technical guide provides a starting point for the synthesis and characterization of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The outlined protocols and expected data are based on well-established chemical principles and literature precedents for analogous compounds. Further experimental work is necessary to confirm these predictions and to fully elucidate the physicochemical properties and biological activities of this novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]
